Orthogonal Deprotection Selectivity: Hydrogenolysis vs. Acidolysis
Z-Thr-OMe provides a crucial orthogonal option for α-amine protection in a Boc-strategy peptide synthesis. The Z-group is selectively removed via catalytic hydrogenolysis (H₂, Pd/C) at room temperature, leaving the acid-labile Boc group and tert-butyl-based side-chain protections completely intact . This is in direct contrast to Boc-Thr-OMe, where the Boc group is removed under acidic conditions (e.g., TFA), which would also cleave tert-butyl side-chain protecting groups, limiting its utility in complex sequences .
| Evidence Dimension | Deprotection Conditions and Orthogonality |
|---|---|
| Target Compound Data | Z-Thr-OMe: Deprotection via catalytic hydrogenolysis (H₂, Pd/C) |
| Comparator Or Baseline | Boc-Thr-OMe: Deprotection via acidolysis (e.g., TFA) |
| Quantified Difference | Orthogonal deprotection scheme; Z-group stable to TFA, Boc group stable to hydrogenolysis |
| Conditions | Standard peptide synthesis deprotection protocols |
Why This Matters
This orthogonal selectivity enables the synthesis of complex, side-chain protected peptides where an acid-stable but reductively cleavable N-terminal protection is required.
